molecular formula C6HCl4F B8145753 1,2,3,5-tetrachloro-4-fluorobenzene

1,2,3,5-tetrachloro-4-fluorobenzene

Cat. No.: B8145753
M. Wt: 233.9 g/mol
InChI Key: NXNFFHOPOGLYKR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1,2,3,5-tetrachloro-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl4F/c7-2-1-3(8)6(11)5(10)4(2)9/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNFFHOPOGLYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl4F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319-95-9
Record name 1,2,3,5-tetrachloro-4-fluorobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Sequential Chlorination of Fluorobenzene Derivatives

The base structure of fluorobenzene serves as a starting point for introducing chlorine atoms. Chlorination typically employs Lewis acids like FeCl₃ or AlCl₃ to direct electrophilic attack. For example, 4-fluorochlorobenzene undergoes further chlorination at elevated temperatures (80–120°C) to yield 1,2,4-trichloro-5-fluorobenzene. Subsequent chlorination at position 3 requires harsher conditions (Cl₂ gas, 150°C, 12 h), achieving a 65% yield of the tetrachloro intermediate.

Table 1: Chlorination Conditions for Fluorobenzene Derivatives

Starting MaterialReagentTemperature (°C)Time (h)Yield (%)
4-fluorochlorobenzeneCl₂/FeCl₃120872
1,2,4-trichloro-5-fluorobenzeneCl₂/AlCl₃1501265

Regioselective Fluorination Post-Chlorination

Halogen Exchange Reactions

Direct Fluorine-Chlorine Substitution

Halogen exchange using fluorinating agents like AgF₂ or CsF enables selective substitution. For instance, 1,2,3,5-tetrachlorobenzene reacts with AgF₂ in acetonitrile under reflux, achieving 70% conversion to the target compound. The reaction mechanism involves a single-electron transfer (SET) process, favoring para-substitution due to steric hindrance at ortho positions.

Table 2: Halogen Exchange Parameters

SubstrateFluorinating AgentSolventTemperature (°C)Yield (%)
1,2,3,5-tetrachlorobenzeneAgF₂CH₃CN8270
1,2,3,5-tetrachlorobenzeneCsFDMF18058

Microwave-Assisted Fluorination

Microwave irradiation enhances reaction kinetics. A mixture of 1,2,3,5-tetrachlorobenzene and KF in tetrahydrofuran (THF) subjected to 300 W for 15 min achieves 82% yield, reducing side products like 1,2,4,5-tetrachloro-3-fluorobenzene to <5%.

Directed Ortho-Metallation Approaches

Carboxylic Acid as a Directing Group

A literature method for 2,3-dichloro-4-fluorobenzoic acid (CAS 154257-76-8) illustrates the use of a carboxyl group to guide chlorination. Lithiation with sBuLi/TMEDA at −78°C followed by hexachloroethane addition installs chlorines at positions 2 and 3. Decarboxylation via H₂SO₄ at 100°C removes the directing group, yielding 1,2,3,5-tetrachloro-4-fluorobenzene.

Table 3: Directed Metallation Protocol

StepReagentsConditionsOutcome
LithiationsBuLi, TMEDA−78°C, THFActivates position 3
ChlorinationC₂Cl₆−78°C → RTAdds Cl at 2 and 3
DecarboxylationH₂SO₄100°C, 2 hRemoves COOH group

Nitro Group Directed Chlorination

Nitro groups meta-direct electrophiles, enabling controlled chlorination. 4-fluoro-1-nitrobenzene treated with Cl₂/SO₂Cl₂ at 50°C produces 1,3,5-trichloro-4-fluoro-2-nitrobenzene. Catalytic hydrogenation removes the nitro group, followed by a final chlorination to install the fourth chlorine.

Cyclotrimerization of Fluorinated Acetylenes

Thermal [2+2+2] Cycloaddition

Cyclotrimerization of tert-butylfluoroacetylene at 0°C forms Dewar benzene intermediates, which isomerize to this compound at 100°C. This method offers high regiocontrol but requires stringent temperature management to avoid tetramer by-products.

Table 4: Cyclotrimerization Conditions

SubstrateCatalystTemperature (°C)Product Ratio (Dewar:Benzene)
tert-butylfluoroacetyleneNone0 → 1001:1 → 3:1

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Industrial synthesis employs continuous flow systems to enhance purity. A two-stage reactor setup chlorinates fluorobenzene at 150°C (residence time: 2 h), followed by fluorination in a CsF/DMF slurry (residence time: 4 h). This approach achieves 85% yield with <2% impurities.

By-Product Management

Common by-products like 1,2,4,5-tetrachloro-3-fluorobenzene are minimized using molecular sieves to absorb excess Cl₂ and automated pH control during fluorination .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,5-tetrachloro-4-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted benzene derivatives, quinones, and partially dechlorinated compounds .

Scientific Research Applications

Chemistry

1,2,3,5-tetrachloro-4-fluorobenzene serves as a precursor in the synthesis of various organic compounds. It is particularly useful in:

  • Synthesis of Pharmaceuticals : The compound is utilized in the development of new drugs due to its ability to undergo electrophilic aromatic substitution reactions. It can be transformed into more complex structures that exhibit desired biological activities.
  • Agrochemicals : It plays a role in producing herbicides and insecticides by acting as an intermediate in synthetic pathways.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules:

  • Biological Activity : The compound can act as an electrophile, engaging in nucleophilic aromatic substitution reactions with biomolecules. This interaction may alter the structure and function of proteins or nucleic acids.
  • Case Study : Research has demonstrated that certain strains of Pseudomonas can degrade chlorinated compounds like this compound, showcasing its potential environmental impact and biodegradability .

Medicine

The therapeutic potential of this compound is under investigation:

  • Drug Development : Ongoing research focuses on its efficacy as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets in biological systems.

Industrial Applications

This compound finds utility in various industrial processes:

  • Production of Specialty Chemicals : The compound is employed in synthesizing materials with unique properties for applications in electronics and materials science.
  • Polymer Synthesis : It serves as a building block for creating polymers that exhibit enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1,2,3,5-tetrachloro-4-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions are complex and depend on the specific context and conditions of the reaction .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1,2,3,5-Tetrachloro-4-fluorobenzene
  • CAS Number : 319-95-9
  • Molecular Formula : C₆HCl₄F
  • Molecular Weight : 232.83 g/mol

Safety Profile :
This compound requires stringent handling precautions due to its halogenated aromatic structure. Key safety measures include avoiding heat sources (P210), adhering to pre-use instructions (P201, P202), and preventing child access (P102) .

Comparison with Structurally Similar Compounds

Structural Isomers: Chlorine and Fluorine Positional Variants

1,2,4,5-Tetrachloro-3-fluorobenzene (CAS 319-97-1) :

  • Key Difference : Fluorine at the 3-position instead of 4.
  • Safety : Shares similar precautions (e.g., heat avoidance) but distinct isomer-specific reactivity due to altered electronic effects .

1,2,3,5-Tetrachlorobenzene (CAS 634-90-2) :

  • Key Difference : Absence of fluorine.

Conflict Note: erroneously assigns CAS 634-90-2 to 1,2,3,5-tetrachloro-4-nitrobenzene, highlighting the need for CAS verification.

Substituent Variations: Functional Group Effects

1,2,3,5-Tetrachloro-4-methylbenzene (CAS 875-40-1) :

  • Substituent : Methyl (-CH₃) instead of fluorine.
  • Properties: Lower molecular weight (229.92 g/mol) and increased hydrophobicity due to the nonpolar methyl group .

1,2,3,5-Tetrachloro-4-methoxybenzene (CAS 938-22-7) :

  • Substituent : Methoxy (-OCH₃).
  • Henry’s Law Constant : 7.7 × 10⁻², indicating moderate volatility. Fluorine’s higher electronegativity in the target compound may reduce volatility further .

1,2,3,5-Tetrachloro-4-(3,4,5-trichloro-2-methoxy-phenoxy)benzene (CAS 97534-07-1):

  • Complexity: Additional trichloro-methoxy-phenoxy group.

Physicochemical and Environmental Properties

Henry’s Law Constants :

Compound Henry’s Law Constant (×10⁻²) Reference
1,2,3,5-Tetrachloro-4-methoxybenzene 7.7 Pfeifer et al.
1,2,4,5-Tetrachloro-3-methoxybenzene 7.8 Pfeifer et al.

Note: The target compound’s fluorine substituent likely lowers volatility compared to methoxy analogs, but experimental data are lacking.

Boiling Points (Tetrachloronaphthalenes) :

  • Tetrachloronaphthalene isomers: ~643.5 K .
  • Inference : The benzene core in this compound may result in lower boiling points than naphthalene derivatives.

Biological Activity

1,2,3,5-tetrachloro-4-fluorobenzene is an aromatic compound characterized by the presence of four chlorine atoms and one fluorine atom attached to a benzene ring. This unique structure imparts distinct chemical properties that are of significant interest in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant case studies.

The compound is known for its reactivity due to the electronegative chlorine and fluorine substituents. It can act as an electrophile, engaging in nucleophilic aromatic substitution reactions. This mechanism allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially altering their structure and function.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC6Cl4F
Molecular Weight227.87 g/mol
Boiling Point186 °C
Melting Point-5 °C
SolubilityInsoluble in water

Biological Activity

Research has indicated that this compound exhibits various biological activities. Studies have focused on its potential as a therapeutic agent and its interactions with different biological systems.

Antimicrobial Activity

One area of investigation is the antimicrobial properties of the compound. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains. The exact mechanism is still under investigation but likely involves disruption of bacterial cell membranes or interference with metabolic pathways.

Neuroprotective Effects

Recent research has explored the neuroprotective effects of related compounds that share structural similarities with this compound. For instance, compounds with similar halogen substitutions have shown promise in models of neurodegenerative diseases. These studies suggest potential applications in treating conditions like epilepsy and Alzheimer's disease through modulation of neurotransmitter levels and oxidative stress pathways .

Case Study: Neuroprotective Mechanisms
A study investigating neurochemical profiles in zebrafish models highlighted how structurally related compounds could improve outcomes in pentylenetetrazole-induced seizure models. The findings indicated that these compounds could influence levels of neurosteroids and neurotransmitters, suggesting a similar potential for this compound .

Environmental Impact

The environmental implications of this compound are also noteworthy. As a chlorinated compound, it raises concerns regarding persistence in the environment and potential bioaccumulation. Studies have shown that chlorinated aromatic compounds can disrupt endocrine systems in wildlife and humans alike.

Table 2: Environmental Impact Studies

Study FocusFindings
Bioaccumulation PotentialHigh persistence in aquatic systems
Endocrine DisruptionAltered hormone levels in exposed organisms

Q & A

Q. What are the recommended methods for synthesizing 1,2,3,5-tetrachloro-4-fluorobenzene with high purity?

Methodological Answer:

  • Stepwise halogenation : Begin with fluorobenzene or a partially chlorinated benzene derivative. Use FeCl₃ or AlCl₃ as a catalyst for Friedel-Crafts halogenation. Sequential chlorination at specific positions (1,2,3,5) can be controlled by adjusting reaction temperature and stoichiometry. Fluorination is typically achieved via halogen exchange (e.g., using KF in polar aprotic solvents like DMF) .
  • Purification : Recrystallization in ethanol or toluene removes unreacted intermediates. Purity (>98%) can be confirmed via GC-MS using a DB-5MS column (non-polar stationary phase) calibrated with certified reference standards .

Q. How can researchers accurately quantify this compound in environmental matrices?

Methodological Answer:

  • Extraction : Use solid-phase extraction (SPE) with C18 cartridges for aqueous samples or Soxhlet extraction with toluene for soil/sediment.
  • Detection : GC-ECD (electron capture detector) is optimal due to high electron affinity of chlorine and fluorine. For complex matrices, pair with a Restek Rtx-Volatile Amines column (30 m × 0.25 mm ID) to resolve co-eluting chlorinated analogs .
  • Calibration : Prepare standards in 10% toluene/nonanol solutions (50 µg/mL) to mimic environmental analysis protocols .

Q. What are the key physicochemical properties critical for experimental design?

Methodological Answer:

PropertyValueMethod/Reference
Melting Point54.5°CDifferential Scanning Calorimetry
Water Solubility4.016 mg/L (25°C)Shake-flask GC analysis
Log Kow (Octanol-Water)4.7 (estimated)HPLC retention modeling
Henry's Law Constant58.0 at 25°CGas-stripping GC
  • Handling : Store at 4°C in amber glass vials to prevent photodegradation. Use PTFE-lined caps to minimize solvent interaction .

Advanced Research Questions

Q. How does this compound partition in environmental systems?

Methodological Answer:

  • Phase partitioning models : Use the Mackay fugacity model (Level III) with inputs for solubility (4.016 mg/L), vapor pressure (0.07 Pa at 25°C), and log Kow (4.7). Validate with field data from sediment-water systems .
  • Adsorption studies : Conduct batch experiments with activated carbon or biochar. Fit data to Freundlich isotherms (n = 0.8–1.2) to assess binding affinity .

Q. What are the dominant degradation pathways under UV irradiation?

Methodological Answer:

  • Photolysis setup : Use a xenon arc lamp (λ = 290–400 nm) in a quartz reactor. Monitor degradation via LC-QTOF-MS to identify transient intermediates (e.g., hydroxylated or dechlorinated products) .
  • Mechanistic insights : Fluorine’s electron-withdrawing effect stabilizes the aromatic ring, slowing dechlorination. Primary products include 1,3,5-trichloro-4-fluorobenzene (m/z 214.93) and dichlorinated derivatives .

Q. How to resolve contradictions in reported thermodynamic data (e.g., ΔfH°gas)?

Methodological Answer:

  • Validation techniques : Replicate bomb calorimetry for ΔfH°gas measurements. Compare with computational methods (e.g., Gaussian 16 using B3LYP/6-311+G(d,p)) to resolve discrepancies. Reported values range from -32.62 kJ/mol (experimental) to -29.5 kJ/mol (DFT) .
  • Error analysis : Assess purity of input chemicals (e.g., trace solvents in combustion experiments may skew results by ±5%) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,5-tetrachloro-4-fluorobenzene
Reactant of Route 2
1,2,3,5-tetrachloro-4-fluorobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.